2-amino-N-[4-(benzyloxy)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[4-(benzyloxy)phenyl]benzamide typically involves the reaction of benzyl chloride with methyl 4-hydroxybenzoate in the presence of potassium carbonate as a catalyst and N,N-dimethylformamide as the solvent . The reaction is carried out under ultrasonic conditions for about 4 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N-[4-(benzyloxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinones in the presence of ammonium persulfate as an additive.
Reduction: Reduction reactions typically involve the conversion of the benzamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl ether group.
Common Reagents and Conditions
Oxidation: Ammonium persulfate (NH4)2S2O8 is commonly used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinazolinones.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-amino-N-[4-(benzyloxy)phenyl]benzamide is utilized in various scientific research fields:
Wirkmechanismus
The mechanism of action of 2-amino-N-[4-(benzyloxy)phenyl]benzamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can bind to active sites or allosteric sites, modulating the activity of these biomolecules. This interaction can lead to changes in cellular pathways and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-N-(benzyloxy)benzamide: Similar structure but lacks the additional phenyl group.
N-[4-(benzyloxy)phenyl]glycinamide: Contains a glycinamide group instead of the benzamide group.
Uniqueness
2-amino-N-[4-(benzyloxy)phenyl]benzamide is unique due to its specific structure, which allows for distinct interactions with biological molecules. This uniqueness makes it valuable in research applications where precise molecular interactions are crucial .
Eigenschaften
Molekularformel |
C20H18N2O2 |
---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
2-amino-N-(4-phenylmethoxyphenyl)benzamide |
InChI |
InChI=1S/C20H18N2O2/c21-19-9-5-4-8-18(19)20(23)22-16-10-12-17(13-11-16)24-14-15-6-2-1-3-7-15/h1-13H,14,21H2,(H,22,23) |
InChI-Schlüssel |
BNVMFVLWUWDUCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.